

Application Notes and Protocols for 6-(Difluoromethoxy)picolinonitrile in Pharmaceutical Synthesis

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Compound of Interest		
Compound Name:	6-(Difluoromethoxy)picolinonitrile	
Cat. No.:	B567445	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)picolinonitrile is a key heterocyclic building block utilized in the synthesis of complex pharmaceutical compounds. Its unique difluoromethoxy group and reactive nitrile functionality make it a valuable intermediate for introducing specific physicochemical properties and enabling diverse chemical transformations. This document provides detailed application notes and protocols for the use of **6-(Difluoromethoxy)picolinonitrile** as a crucial intermediate in the synthesis of the kinase inhibitor, Ripretinib.

Application: Intermediate for the Synthesis of Ripretinib

6-(Difluoromethoxy)picolinonitrile is a critical starting material for the preparation of the picolinamide fragment of Ripretinib, a potent kinase inhibitor used in the treatment of gastrointestinal stromal tumors. The synthetic strategy involves the hydrolysis of the nitrile to a primary amide, followed by an amide coupling reaction with the appropriate amine partner.

Physicochemical Properties of 6-(Difluoromethoxy)picolinonitrile

Property	Value
Molecular Formula	C7H4F2N2O
Molecular Weight	170.12 g/mol
CAS Number	1214349-26-4
Appearance	White to off-white solid
Solubility	Soluble in most common organic solvents (e.g., DCM, THF, DMF)

Synthetic Pathway Overview

The overall synthetic pathway from **6-(Difluoromethoxy)picolinonitrile** to Ripretinib involves two key transformations:

 Hydrolysis: Conversion of the nitrile group of 6-(Difluoromethoxy)picolinonitrile to a primary amide to form 6-(Difluoromethoxy)picolinamide.

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 Amide Coupling: Reaction of the resulting 6-(Difluoromethoxy)picolinamide with a key amine intermediate to form the final Ripretinib molecule.

Caption: General synthetic workflow for Ripretinib synthesis.

Experimental Protocols

Protocol 1: Hydrolysis of 6-(Difluoromethoxy)picolinonitrile to 6-(Difluoromethoxy)picolinamide

This protocol describes the conversion of the nitrile functionality to a primary amide, a crucial step in preparing the picolinamide intermediate.

Materials:

- 6-(Difluoromethoxy)picolinonitrile
- · Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (EtOH) or other suitable alcohol
- Water (H2O)
- Hydrogen peroxide (H2O2) (optional, for milder conditions)
- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer and stir bar
- · Heating mantle
- · Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

- To a round-bottom flask, add 6-(Difluoromethoxy)picolinonitrile (1.0 eq).
- Add a solution of NaOH or KOH (2-5 eq) in a mixture of ethanol and water.
- For a milder reaction, an alkaline solution of hydrogen peroxide can be used.[1]
- · Heat the reaction mixture to reflux and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.



- Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure 6-(Difluoromethoxy)picolinamide.

Quantitative Data (Expected):

Parameter	Value	Reference
Yield	70-95%	[2]
Reaction Time	2-6 hours	[2]
Temperature	Reflux	[2]

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Caption: Workflow for the hydrolysis of the nitrile to the amide.

Protocol 2: Amide Coupling to Synthesize Ripretinib

This protocol details the coupling of 6-(Difluoromethoxy)picolinamide with the key amine intermediate to form Ripretinib. Common coupling agents like EDC/HOBt are employed.

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Materials:

- 6-(Difluoromethoxy)picolinamide
- 5-amino-1-((R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethyl)pyridin-2(1H)-one (Amine Intermediate)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- · Standard work-up and purification equipment

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add 6-(Difluoromethoxy)picolinamide (1.0-1.2 eq), the amine intermediate (1.0 eq), and HOBt (1.0-1.2 eq).
- · Dissolve the solids in anhydrous DMF.
- Add DIPEA (2-3 eq) to the mixture and stir for 10-15 minutes at room temperature.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC (1.0-1.2 eq) portion-wise to the reaction mixture.
- · Allow the reaction to slowly warm to room temperature and stir overnight.
- · Monitor the reaction progress by TLC or HPLC.
- Upon completion, quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude Ripretinib by column chromatography or recrystallization.

Quantitative Data (Expected):



Parameter	Value	Reference
Yield	60-85%	[3][4]
Reaction Time	12-24 hours	[3][4]
Temperature	0 °C to Room Temperature	[3][4]

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Reaction -> Workup;
Workup -> Purification;
Purification -> Product;
}
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Caption: Workflow for the amide coupling reaction to form Ripretinib.

Conclusion

6-(Difluoromethoxy)picolinonitrile is a versatile and valuable intermediate in pharmaceutical synthesis, particularly demonstrated by its application in the synthesis of Ripretinib. The protocols provided herein offer a detailed guide for researchers and professionals in drug development for the efficient conversion of this building block into a high-value active pharmaceutical ingredient. Careful optimization of reaction conditions and adherence to standard laboratory practices are essential for achieving high yields and purity.

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